molecular formula C22H14N4O2 B11512463 2-(1H-benzotriazol-1-yl)-3-(phenylamino)naphthalene-1,4-dione

2-(1H-benzotriazol-1-yl)-3-(phenylamino)naphthalene-1,4-dione

Cat. No.: B11512463
M. Wt: 366.4 g/mol
InChI Key: FTQMFDAFXFUHJY-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(PHENYLAMINO)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound that features a benzotriazole moiety and a naphthalene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(PHENYLAMINO)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazole derivative, followed by its coupling with a naphthalene-1,4-dione precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process and ensure consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(PHENYLAMINO)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the naphthalene-1,4-dione core to its corresponding hydroquinone form.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone compounds.

Scientific Research Applications

2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(PHENYLAMINO)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It is used in the development of advanced materials, including polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(PHENYLAMINO)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE exerts its effects involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing various biochemical pathways. The naphthalene-1,4-dione core can undergo redox reactions, affecting cellular processes such as oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-1,4-NAPHTHOQUINONE: Similar in structure but lacks the phenylamino group.

    3-(PHENYLAMINO)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE: Similar but does not contain the benzotriazole moiety.

Uniqueness

The presence of both the benzotriazole and phenylamino groups in 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(PHENYLAMINO)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its similar counterparts.

Properties

Molecular Formula

C22H14N4O2

Molecular Weight

366.4 g/mol

IUPAC Name

2-anilino-3-(benzotriazol-1-yl)naphthalene-1,4-dione

InChI

InChI=1S/C22H14N4O2/c27-21-15-10-4-5-11-16(15)22(28)20(19(21)23-14-8-2-1-3-9-14)26-18-13-7-6-12-17(18)24-25-26/h1-13,23H

InChI Key

FTQMFDAFXFUHJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4

Origin of Product

United States

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